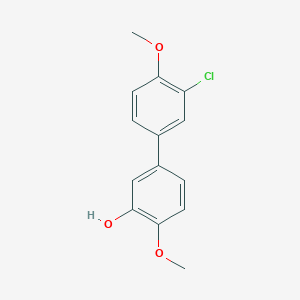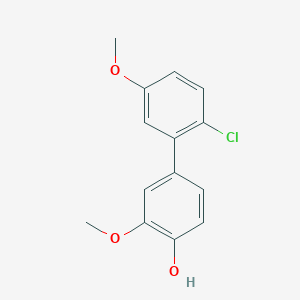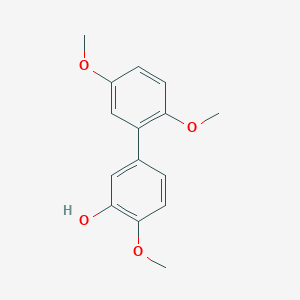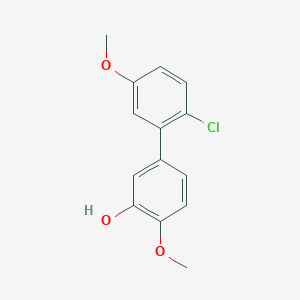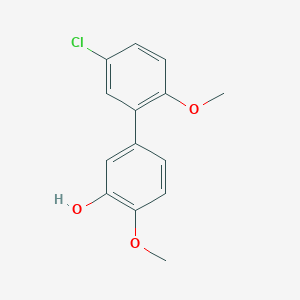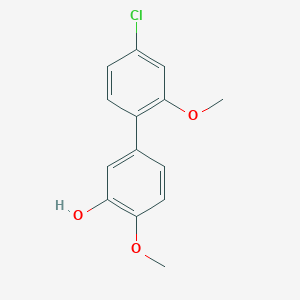
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% (2M5TFPP) is a phenol compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular weight of 294.32 g/mol and a melting point of 131 °C. 2M5TFPP has a wide range of applications in the field of biochemistry and physiology, and it is used as a reagent for the synthesis of various compounds.
Mecanismo De Acción
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% has several mechanisms of action. It can act as an inhibitor of enzymes, such as those involved in the synthesis of fatty acids and cholesterol. It can also act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it can act as a modulator of gene expression, altering the expression of certain genes involved in the regulation of cellular processes.
Biochemical and Physiological Effects
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% has several biochemical and physiological effects. It can inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, resulting in a decrease in their levels. It can also act as an antioxidant, preventing oxidative damage and reducing inflammation. Additionally, it can modulate gene expression, altering the expression of certain genes involved in the regulation of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is relatively stable and has a wide range of applications. However, there are some limitations to its use. It is not soluble in water, and it can be toxic if ingested or inhaled.
Direcciones Futuras
In the future, 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% could be used in the development of new drugs and therapies. It could also be used to study the effects of environmental pollutants on biological systems. Additionally, it could be used to study the effects of free radicals on cellular processes. Finally, it could be used to investigate the mechanisms of action of various compounds and to develop new synthetic methods.
Métodos De Síntesis
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% can be synthesized through a variety of methods. One method involves the reaction of 2-chloro-5-(3-trifluoromethylphenyl)phenol (2C5TFPP) with sodium methoxide in methanol. This reaction yields 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% as the primary product. Another method involves the reaction of 2-bromo-5-(3-trifluoromethylphenyl)phenol (2B5TFPP) with sodium methoxide in methanol. This reaction yields 2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% as the primary product.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(3-trifluoromethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of compounds such as 2-methoxy-3-trifluoromethylphenoxyacetic acid (2M3TFPAA) and 2-methoxy-5-trifluoromethylphenoxyacetic acid (2M5TFPAA). It is also used as a reagent for the synthesis of other compounds, such as 2-methoxy-4-trifluoromethylphenol (2M4TFP) and 4-methoxy-2-trifluoromethylphenol (4M2TFP).
Propiedades
IUPAC Name |
2-methoxy-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-6-5-10(8-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPRLJDAKRRFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685686 |
Source


|
| Record name | 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-trifluoromethylphenyl)phenol | |
CAS RN |
1261979-03-6 |
Source


|
| Record name | 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)

